Lipophilicity Tuning: XLogP3-AA Comparison Between the Target Ethyl Ester and the Des-Ester Analog (CAS 476626-84-3)
The C6 ethyl ester substituent of the target compound (CAS 888409-58-3) confers a computed XLogP3-AA of 5.4, compared with 4.2 for the des-ester analog N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide (CAS 476626-84-3) [1][2]. This 1.2 log unit increase in lipophilicity is predicted to enhance membrane permeability by approximately 3- to 5-fold within the linear range of the Lipinski relationship, while also reducing aqueous solubility by roughly one order of magnitude [3]. The additional ester also increases the hydrogen-bond acceptor count from 4 to 6, potentially altering off-rate kinetics at adenosine and kinase targets where acceptor contacts modulate residence time [4].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and H-bond acceptor count |
|---|---|
| Target Compound Data | XLogP3-AA = 5.4; H-bond acceptors = 6 [1] |
| Comparator Or Baseline | N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide (CAS 476626-84-3): XLogP3-AA = 4.2; H-bond acceptors = 4 [2] |
| Quantified Difference | Δ XLogP3-AA = +1.2 (28.6% increase); Δ H-bond acceptors = +2 (50% increase) |
| Conditions | Computed values from PubChem 2021.05.07 release using XLogP3 3.0 and Cactvs 3.4.8.18 [1][2] |
Why This Matters
Procurement decisions for cell-based screening or in vivo studies require precise LogP matching; a 1.2 log unit difference can shift apparent IC₅₀ values by over 5-fold due to altered intracellular exposure, making the des-ester analog a poor surrogate.
- [1] PubChem CID 4308026. Computed Properties for ethyl 2-(2,5-dichlorothiophene-3-carboxamido)benzo[d]thiazole-6-carboxylate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/888409-58-3#section=Chemical-and-Physical-Properties View Source
- [2] PubChem CID 4308025. N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/476626-84-3 View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
- [4] Pan, P., Yu, Y., Li, X., et al. (2020). Structure-based optimization of benzothiazole-based aminopyrimidines as potent FLT3 inhibitors. Journal of Medicinal Chemistry, 63(17), 9475-9494. View Source
